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Compound of Interest

Compound Name: (R)-MDL-101146

Cat. No.: B608946 Get Quote

Application Note: This document provides a detailed protocol for the synthesis of (R)-MDL-

100,907 (also known as Volinanserin), a potent and selective 5-HT2A receptor antagonist

widely used in neuroscience research. The protocol is intended for researchers, scientists, and

professionals in drug development. The synthesis involves a multi-step process commencing

with the formation of a key ketone intermediate, followed by reduction, chiral resolution, and

final N-alkylation to yield the desired enantiomerically pure compound.

Overview of the Synthetic Pathway
The synthesis of (R)-MDL-100,907 is a well-established procedure that can be accomplished in

four main stages. The overall workflow begins with the synthesis of a piperidinyl-based ketone,

which is then reduced to the corresponding racemic alcohol. The crucial step for obtaining the

desired stereochemistry is the chiral resolution of this alcohol. Finally, the enantiomerically pure

alcohol undergoes N-alkylation to yield (R)-MDL-100,907.

Caption: Synthetic workflow for (R)-MDL-100,907.

Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified.

Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where

necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica

gel plates.
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Step 1: Synthesis of (2,3-Dimethoxyphenyl)(piperidin-4-
yl)methanone
This step involves the synthesis of the key ketone intermediate. A common method is the

Weinreb ketone synthesis, which involves the reaction of a suitable piperidine derivative with

an organometallic reagent derived from 1,2,3-trimethoxybenzene. An alternative described

here involves the use of a Boc-protected piperidine precursor.

Protocol for tert-butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate:

A detailed procedure for a precursor to the ketone has been reported.[1] This involves the

reaction of a suitable Grignard reagent with a piperidine-based Weinreb amide.

Protocol for (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanone (Deprotection):

To a solution of tert-butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate in a suitable solvent

such as dichloromethane, add trifluoroacetic acid. The reaction is typically stirred at room

temperature until completion, as monitored by TLC. The solvent is then removed under

reduced pressure, and the residue is worked up to yield the deprotected ketone.

Step 2: Reduction of (2,3-Dimethoxyphenyl)(piperidin-4-
yl)methanone to (±)-(2,3-Dimethoxyphenyl)-piperidin-4-
ylmethanol
The ketone is reduced to the corresponding racemic alcohol using a suitable reducing agent.

Protocol: To a stirred solution of (2,3-dimethoxyphenyl)(piperidin-4-yl)methanone in methanol at

0 °C, sodium borohydride is added portion-wise. The reaction mixture is allowed to warm to

room temperature and stirred overnight. After completion, the solvent is removed under

vacuum. The residue is dissolved in water and extracted with an organic solvent like diethyl

ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated to give the crude racemic alcohol, which can be purified by column

chromatography.[2]
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Step 3: Chiral Resolution of (±)-(2,3-Dimethoxyphenyl)-
piperidin-4-ylmethanol
This is a critical step to separate the desired (R)-enantiomer from the racemic mixture.

Classical resolution using a chiral acid is a common method.

Protocol: The racemic alcohol is dissolved in a suitable solvent mixture, such as acetonitrile

and methanol. To this solution, a sub-stoichiometric amount of (R)-(-)-mandelic acid is added.

The mixture is heated to obtain a clear solution and then allowed to cool slowly to room

temperature. The diastereomeric salt of the (R)-alcohol with (R)-mandelic acid preferentially

crystallizes. The crystals are collected by filtration, washed with a cold solvent, and dried. The

enantiomeric excess of the resolved alcohol can be determined by chiral HPLC. To obtain the

free (R)-alcohol, the diastereomeric salt is treated with a base, such as aqueous sodium

bicarbonate, and extracted with an organic solvent.

Step 4: N-Alkylation of (R)-(2,3-Dimethoxyphenyl)-
piperidin-4-ylmethanol to (R)-MDL-100,907
The final step is the alkylation of the secondary amine of the resolved piperidine intermediate.

Protocol: To a solution of (R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol in a suitable solvent

like acetonitrile or DMF, a base such as potassium carbonate is added. Then, 2-(4-

fluorophenyl)ethyl bromide or a similar alkylating agent is added. The reaction mixture is stirred

at an elevated temperature (e.g., 70-80 °C) until the reaction is complete. After cooling, the

inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by column

chromatography to afford (R)-MDL-100,907.

Data Presentation
The following tables summarize the expected quantitative data for the synthesis of (R)-MDL-

100,907.
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Step
Intermediate/P
roduct

Molecular
Formula

Molecular
Weight ( g/mol
)

Expected Yield
(%)

1

(2,3-

Dimethoxyphenyl

)(piperidin-4-

yl)methanone

C₁₄H₁₉NO₃ 249.31 -

2

(±)-(2,3-

Dimethoxyphenyl

)-piperidin-4-

ylmethanol

C₁₄H₂₁NO₃ 251.32 82[2]

3

(R)-(2,3-

Dimethoxyphenyl

)-piperidin-4-

ylmethanol

C₁₄H₂₁NO₃ 251.32 >98 ee

4
(R)-MDL-

100,907
C₂₂H₂₈FNO₃ 373.46

89 (for a similar

reaction)

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)

tert-butyl 4-(2,3-

dimethoxybenzoyl)piperidine-

1-carboxylate

7.13–6.86 (m, 3H), 4.14–3.95

(m, 2H), 3.86 (s, 3H), 3.83 (s,

3H), 3.20 (tt, J = 11.0, 3.7 Hz,

1H), 2.79 (t, J = 11.5 Hz, 2H),

1.81 (dd, J = 13.2, 2.6 Hz, 2H),

1.63–1.44 (m, 3H), 1.41 (s, 9H)

[1]

206.0, 154.7, 154.2, 152.7,

151.5, 146.9, 134.0, 128.2–

127.1, 125.0–124.1, 120.5–

120.0, 116.2–114.7, 79.5,

61.4, 57.0–55.4, 48.0, 44.0–

42.5, 28.4, 28.3, 27.8[1]

(±)-MDL-100,907 - -

Note: Detailed spectroscopic data for all intermediates may require access to the primary

literature.

Signaling Pathway and Mechanism of Action

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://patents.google.com/patent/CN104628625A/en
https://pubs.acs.org/doi/10.1021/acschemneuro.3c00382
https://pubs.acs.org/doi/10.1021/acschemneuro.3c00382
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(R)-MDL-100,907 is a highly selective antagonist of the serotonin 2A (5-HT2A) receptor. The 5-

HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin,

primarily couples to Gq/11 proteins. This coupling activates phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). These second messengers lead to an increase in intracellular

calcium and activation of protein kinase C (PKC), respectively, modulating a variety of

downstream cellular responses. As an antagonist, (R)-MDL-100,907 binds to the 5-HT2A

receptor but does not elicit this signaling cascade, thereby blocking the effects of endogenous

serotonin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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